Benzo[a]biphenylene
Description
Benzo[a]biphenylene is a polycyclic aromatic hydrocarbon (PAH) characterized by fused benzene and biphenylene moieties. Biphenylene consists of two benzene rings fused via a central anti-aromatic cyclobutadiene ring, leading to unique electronic properties such as partial delocalization of π-electrons and non-aromatic character . Substitution of benzene with heterocycles like thiophene (as in cBCT) or fusion with additional aromatic systems (e.g., benzo[b]biphenylene) significantly alters stability, aromaticity, and electronic behavior .
Properties
CAS No. |
252-47-1 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[8.6.0.02,7.011,16]hexadeca-1(10),2,4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-11(5-1)9-10-15-13-7-3-4-8-14(13)16(12)15/h1-10H |
InChI Key |
NXWVOHDKFNASRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Aromaticity Trends : Substituting benzene with thiophene reduces aromaticity in cBCT but increases Eg, suggesting a balance between electronic stabilization and structural strain .
- Synthetic Flexibility : Benzo[b]biphenylene’s radical ions demonstrate tunable electronic properties for organic electronics, while biphenylene derivatives are pivotal in catalysis and ligand design .
- Computational Limitations : Hückel methods underestimate heteroatom effects (e.g., cBCT’s C–S bond), necessitating advanced DFT for accurate modeling .
Q & A
Q. What are the established synthetic routes for Benzo[a]biphenylene, and how do reaction conditions influence yields?
this compound derivatives are typically synthesized via sequential Diels-Alder reactions and halogen-lithium exchange protocols. For example, halogen-lithium exchange followed by methanol treatment yielded benzo[b]biphenylene in 79% yield . Reaction conditions such as anhydrous environments, temperature control, and catalyst selection (e.g., p-TsOH in acetic acid) critically impact yields and purity. Optimization of these parameters is essential to mitigate side reactions and improve scalability.
Q. What spectroscopic and computational techniques are optimal for characterizing this compound’s structure?
A combination of X-ray Photoelectron Spectroscopy (XPS), valence Photoemission Spectroscopy (PES), and X-ray Absorption Spectroscopy (XAS) provides detailed insights into core and valence electronic states . Nuclear Magnetic Resonance (NMR) is critical for analyzing charge distribution in radical ions, as demonstrated in studies of benzo[b]biphenylene dication . Hybrid Density Functional Theory (DFT) calculations complement experimental data by predicting atomic contributions to spectral features .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal stability arise from differences in sample purity, synthesis methods, and measurement techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be standardized across studies. Cross-referencing with Raman spectroscopy (as used in graphene thermal conductivity studies ) can validate structural integrity under thermal stress.
Advanced Research Questions
Q. How do the electronic properties of this compound compare to its parent biphenylene structure?
this compound exhibits reduced π-delocalization compared to biphenylene, leading to bathochromic shifts in UV-vis spectra and narrower optical band gaps. These properties are quantified via fluorescence studies (e.g., λmax = 500–513 nm for derivatives) and DFT-based band structure analysis . The antiaromatic character of biphenylene, which enhances reactivity, is modulated by benzo-annulation, affecting conductivity in thin-film applications .
Q. What methodologies are used to analyze the radical ions of this compound?
Electron Spin Resonance (ESR) spectroscopy is the primary tool for studying radical anions and cations. Coupling constants (aHμ) from ESR spectra are compared with π-spin populations calculated via the McLachlan method to evaluate HMO model parameters (e.g., κ = β′/β ≥ 0.77 for benzo[b]biphenylene) . Charge distribution in dianions/dications is further validated using ¹³C NMR .
Q. How does the antiaromaticity of this compound influence its stability and reactivity in functional materials?
Antiaromaticity induces strain in the biphenylene core, making C–C bonds susceptible to cleavage by organometallic reagents. Stability is assessed via cyclic voltammetry and computational studies (e.g., Hückel Molecular Orbital models). Despite instability, the biphenylene motif serves as a backbone in catalysts and ligands due to its unique electronic communication between acene units .
Q. What computational models predict the electronic behavior of this compound in novel 2D materials?
Density Functional Theory (DFT) simulations characterize mechanical stability, band structures, and hybridization states (e.g., sp² hybridization in BN biphenylene networks ). For electronic applications, projected density of states (PDOS) analysis identifies contributions from B and N pz orbitals, guiding the design of semiconductors with tailored bandgaps .
Q. What challenges arise in synthesizing functionalized this compound derivatives?
Key challenges include low yields (<50% in multi-step reactions) and instability of intermediates like 3,4-bis(methylene)cyclobutene. Strategies include flash vacuum pyrolysis for precursor synthesis and protective group strategies to stabilize reactive sites. Recent advances in sequential Diels-Alder reactions improve regioselectivity for symmetric polycyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
